molecular formula C14H20N2O2 B2832555 Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate CAS No. 1783557-04-9

Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate

Cat. No.: B2832555
CAS No.: 1783557-04-9
M. Wt: 248.326
InChI Key: BDASDCWFJWPTMX-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate is a carbamate-protected cyclopropane derivative featuring a 2-aminophenyl substituent on the cyclopropane ring. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality. The Boc group enhances stability during synthetic processes, while the cyclopropane ring and aromatic amine group may contribute to conformational rigidity and bioactivity.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDASDCWFJWPTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropylamine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, often conducted at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the palladium-catalyzed cross-coupling reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and tert-butanol. This reaction is critical for deprotection in synthetic workflows:

Conditions and Products

Reaction ConditionsProductsNotes
HCl (6M) in dioxane, 90°C, 2–4 hr1-(2-Aminophenyl)cyclopropanamine + CO₂Acidic hydrolysis
KOH (1M) in THF/H₂O, reflux, 6 hrSame as aboveBasic hydrolysis with faster kinetics

The cyclopropane ring generally remains intact under these conditions unless exposed to strong oxidizing agents .

Transesterification Reactions

The tert-butyl carbamate can undergo transesterification with alcohols in the presence of catalytic bases (e.g., NaOMe):

Example Reaction

tert-butyl carbamate+MeOHNaOMemethyl carbamate+tert-butanol\text{tert-butyl carbamate} + \text{MeOH} \xrightarrow{\text{NaOMe}} \text{methyl carbamate} + \text{tert-butanol}

This reaction is reversible and often used to introduce alternative protecting groups .

Nucleophilic Substitutions

The carbamate’s carbonyl oxygen and cyclopropane ring participate in nucleophilic attacks:

At the Carbamate Carbonyl

  • Aminolysis : Reaction with amines (e.g., benzylamine) forms urea derivatives.

  • Grignard Reagents : Alkyl/aryl magnesium halides attack the carbonyl, generating tertiary alcohols after workup.

Cyclopropane Ring Opening

Under strain-release conditions (e.g., Rh catalysis or strong acids), the cyclopropane ring opens:

Cyclopropane+H2OH+1-(2-Aminophenyl)propane-1,3-diol\text{Cyclopropane} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{1-(2-Aminophenyl)propane-1,3-diol}

This reactivity is leveraged in synthesizing linear chains from strained rings .

Aromatic Substitution of the 2-Aminophenyl Group

The electron-rich 2-aminophenyl group undergoes electrophilic aromatic substitution (EAS):

Reaction TypeReagentsProduct
Nitrosation NaNO₂, HCl, 0–5°C2-Nitrosoaminophenyl derivative
Diazo Coupling ArN₂⁺, pH 7–9Azo-coupled biaryl compounds
Halogenation Br₂, FeBr₃2-Amino-5-bromophenyl derivative

These reactions expand the compound’s utility in synthesizing dyes, ligands, or pharmacophores .

Oxidation

  • Cyclopropane Ring : Ozonolysis or epoxidation yields diols or epoxides.

  • Amine Group : Oxidizing agents (e.g., KMnO₄) convert the amine to a nitro group.

Reduction

  • Carbamate to Amine : LiAlH₄ reduces the carbamate directly to a methylamine.

  • Nitro to Amine (if oxidized) : H₂/Pd-C restores the amine functionality .

Stability and Storage Considerations

  • Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂.

  • Light Sensitivity : Stores best in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, suggesting its potential use in developing new antibiotics.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, indicating its possible application in treating inflammatory diseases.
  • Cancer Research : Ongoing studies are exploring its therapeutic potential against cancer cells, where it may influence cell signaling pathways related to growth and apoptosis.

Case Studies

Several case studies have documented the applications of this compound in various fields:

  • Pharmacological Research : In a study focused on antimicrobial agents, researchers synthesized this compound and evaluated its efficacy against resistant bacterial strains. Results indicated that it could serve as a lead compound for antibiotic development.
  • Inflammatory Disease Models : Another study investigated the anti-inflammatory properties of this compound using animal models of inflammation. The findings suggested significant reductions in inflammatory markers, supporting further exploration for therapeutic use in conditions like arthritis.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and π-π interactions, which influence its reactivity and binding properties . These interactions are crucial in the synthesis of complex molecules and in its potential biological activities.

Comparison with Similar Compounds

Key Compounds:

Tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (C₁₄H₁₈FNO₂, MW 251.3) Substituent: 3-Fluorophenyl group. Properties: White solid; stable under normal conditions but generates hazardous decomposition products (e.g., fluorides, nitrogen oxides) upon combustion . Reactivity: Fluorine’s electron-withdrawing nature may reduce nucleophilicity compared to the amino group in the target compound.

Tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate (C₁₁H₁₉NO₄, MW 229.27) Substituent: 2-Methoxyacetyl group. Properties: Priced at $278/0.05 g (Enamine, 2024), indicating specialized use in research . Reactivity: Methoxy and acetyl groups may enhance solubility in polar solvents but reduce stability under acidic conditions.

Tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (C₁₁H₂₂N₂O₂, MW 214.3) Substituent: Aminoethyl side chain. Applications: Likely used as a peptide or polymer building block due to its primary amine functionality .

Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate (C₉H₁₇NO₃, MW 215.3) Substituent: Hydroxymethyl group.

Reactivity and Functional Group Impact

  • Amino Group (Target Compound): The 2-aminophenyl group likely enhances reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) compared to fluorine or methoxy derivatives. However, the Boc protection reduces amine nucleophilicity until deprotection .
  • Hydroxy/Methoxy Groups: Improve solubility but may necessitate additional protection steps in multi-step syntheses .

Biological Activity

Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • Molecular Formula: C11_{11}H16_{16}N2_2O2_2
  • CAS Number: 1027338-34-6

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl structure substituted with an amino group and a phenyl ring. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Cyclopropylamine: The cyclopropane ring can be synthesized through various methods, including cyclopropanation reactions.
  • Carbamate Formation: The reaction of the cyclopropylamine with tert-butyl chloroformate leads to the formation of the carbamate.
  • Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

This compound has been investigated for several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .
  • Anticancer Properties: Research indicates that similar carbamate derivatives can inhibit cancer cell proliferation. The specific pathways affected by this compound are still under investigation, but it may involve apoptosis induction in cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic processes within microbial or cancerous cells.
  • Receptor Interaction: There is potential for interaction with neurotransmitter receptors, which could explain any neuroactive properties observed in related compounds.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroactivePotential modulation of neurotransmitter systems

Recent Research Highlights

  • A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the amino and cyclopropyl groups significantly influence biological potency .
  • Another investigation focused on the pharmacokinetics and bioavailability of this compound, suggesting favorable absorption characteristics that enhance its therapeutic potential .

Q & A

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IG-3 to assess stereochemical purity. For example, tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate shows higher binding affinity to serotonin receptors than its (S)-isomer .
  • Pharmacokinetics : Compare AUC and Cmax values of enantiomers in rodent models to identify optimal stereoisomers for in vivo studies .

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